molecular formula C19H23NO4S B4877602 ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate

ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B4877602
M. Wt: 361.5 g/mol
InChI Key: KSPXQHALJKULBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has been widely used in scientific research. It is a member of the class of compounds known as thiophene carboxylic acid esters and has been found to have a range of biological activities. In

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its low toxicity. It has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that it may not be suitable for use in all types of experiments, as its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate. One area of interest is its potential as a treatment for inflammatory and oxidative stress-related diseases, such as arthritis and Alzheimer's disease. Another area of research is the development of new drugs based on this compound, which could have improved efficacy and safety profiles.
Conclusion:
In conclusion, ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has shown promise in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for studying the mechanisms of disease and developing new treatments. While more research is needed to fully understand its mechanism of action and potential applications, it is clear that this compound has a bright future in the field of biomedical research.

Scientific Research Applications

Ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate has been used in a range of scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-4-10-24-14-9-7-8-13(11-14)17(21)20-18-16(19(22)23-6-3)12-15(5-2)25-18/h7-9,11-12H,4-6,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPXQHALJKULBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)CC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate
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ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate

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